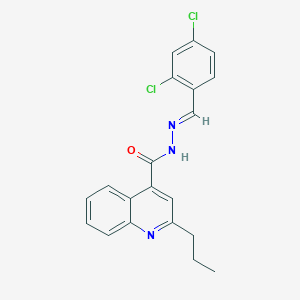![molecular formula C28H22FN3O7S B454295 ETHYL 2-((Z)-1-{5-[(2-FLUORO-5-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B454295.png)
ETHYL 2-((Z)-1-{5-[(2-FLUORO-5-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-((Z)-1-{5-[(2-FLUORO-5-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of ETHYL 2-((Z)-1-{5-[(2-FLUORO-5-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its functional groups, leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-((Z)-1-{5-[(2-FLUORO-5-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may have biological activity, making it useful in studying biological processes.
Industry: It can be used in the production of various materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in biological processes, making the compound useful for studying and potentially modifying these processes.
Comparison with Similar Compounds
ETHYL 2-((Z)-1-{5-[(2-FLUORO-5-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE can be compared with other similar compounds, such as those with similar functional groups or structural features. These comparisons highlight its uniqueness and potential advantages in various applications. Similar compounds include other thiazolopyrimidine derivatives and compounds with similar functional groups.
Properties
Molecular Formula |
C28H22FN3O7S |
|---|---|
Molecular Weight |
563.6g/mol |
IUPAC Name |
ethyl (2Z)-2-[[5-[(2-fluoro-5-nitrophenoxy)methyl]furan-2-yl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H22FN3O7S/c1-3-37-27(34)24-16(2)30-28-31(25(24)17-7-5-4-6-8-17)26(33)23(40-28)14-19-10-11-20(39-19)15-38-22-13-18(32(35)36)9-12-21(22)29/h4-14,25H,3,15H2,1-2H3/b23-14- |
InChI Key |
BUDGQLDEOCKMOC-UCQKPKSFSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(O4)COC5=C(C=CC(=C5)[N+](=O)[O-])F)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC=C(O4)COC5=C(C=CC(=C5)[N+](=O)[O-])F)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(O4)COC5=C(C=CC(=C5)[N+](=O)[O-])F)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(5-chloro-2-thienyl)propylidene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B454212.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B454213.png)
![6-bromo-2-cyclopropyl-N'-[(E)-thiophen-2-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B454214.png)
![2-(2,4-dimethoxyphenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethylidene}-4-quinolinecarbohydrazide](/img/structure/B454215.png)
![6-bromo-N'-[1-(5-bromo-2-thienyl)ethylidene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B454216.png)
![N'-[(5-chloro-2-thienyl)methylene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B454222.png)


![2-cyclopropyl-N'-[(5-ethyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454227.png)
![2-(2,4-dimethoxyphenyl)-N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-4-quinolinecarbohydrazide](/img/structure/B454228.png)



![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B454235.png)
